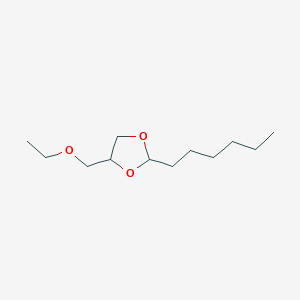![molecular formula C17H16N2O4 B14018681 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to a benzene ring substituted with ethoxy and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions . These methods not only improve the yield but also reduce the reaction times and environmental impact.
化学反応の分析
Types of Reactions
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as:
Uniqueness
What sets 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and phenoxy groups, along with hydroxyl groups, makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-12-4-6-13(7-5-12)23-16-10-18-19-17(16)14-8-3-11(20)9-15(14)21/h3-10,20-21H,2H2,1H3,(H,18,19) |
InChIキー |
USJYABGQENIJOT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


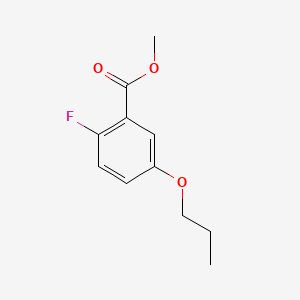

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
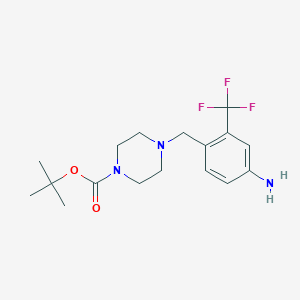
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
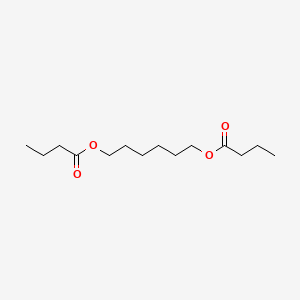
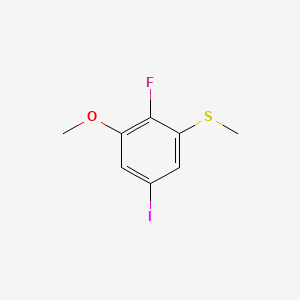

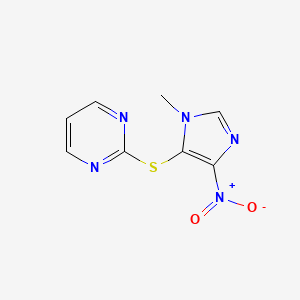
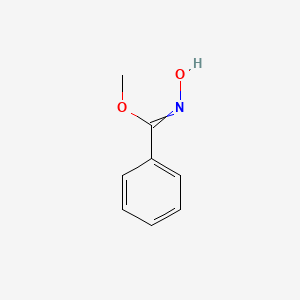
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
